molecular formula C28H40Cl2N2O4 B12703242 4-Dibenzofuranol, 1,2,3,4,4a,9b-hexahydro-4a-((4-(2-ethoxy-2-phenylethyl)-1-piperazinyl)methyl)-8-methoxy-, dihydrochloride CAS No. 85418-66-2

4-Dibenzofuranol, 1,2,3,4,4a,9b-hexahydro-4a-((4-(2-ethoxy-2-phenylethyl)-1-piperazinyl)methyl)-8-methoxy-, dihydrochloride

Cat. No.: B12703242
CAS No.: 85418-66-2
M. Wt: 539.5 g/mol
InChI Key: SZLQQANCSUZLNZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Core Structural Framework

The target compound features a hexahydrodibenzofuran core fused with a piperazinylmethyl side chain. The molecular formula is C₂₉H₄₀Cl₂N₂O₃ , derived from the parent dibenzofuran system (C₁₂H₈O₂) modified by saturation of two aromatic rings, methoxy substitution at position 8, and a 4-(2-ethoxy-2-phenylethyl)piperazinylmethyl group at position 4a. The dihydrochloride salt form introduces two chloride counterions, neutralizing the piperazine nitrogen centers.

Table 1: Key Structural Components
Component Description
Dibenzofuran core Partially saturated bicyclic system with fused benzene and furan rings.
8-Methoxy substitution Methoxy group at position 8, altering electronic density.
Piperazinylmethyl chain N-Methylpiperazine derivative with 2-ethoxy-2-phenylethyl side chain.
Dihydrochloride salt Protonation at piperazine nitrogens, enhancing solubility.

Stereochemical Features

The hexahydrodibenzofuran system introduces three stereocenters at positions 4a, 9b, and the bridgehead carbon of the piperazinylmethyl group. X-ray crystallography of analogous compounds confirms a cis-fused ring junction (4aR,9bS configuration), with the piperazinylmethyl group adopting an equatorial orientation to minimize steric strain. The 2-ethoxy-2-phenylethyl side chain exhibits restricted rotation due to steric hindrance from the phenyl group, favoring a gauche conformation between the ethoxy and piperazine moieties.

Properties

CAS No.

85418-66-2

Molecular Formula

C28H40Cl2N2O4

Molecular Weight

539.5 g/mol

IUPAC Name

4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-8-methoxy-2,3,4,9b-tetrahydro-1H-dibenzofuran-4-ol;dihydrochloride

InChI

InChI=1S/C28H38N2O4.2ClH/c1-3-33-26(21-8-5-4-6-9-21)19-29-14-16-30(17-15-29)20-28-24(10-7-11-27(28)31)23-18-22(32-2)12-13-25(23)34-28;;/h4-6,8-9,12-13,18,24,26-27,31H,3,7,10-11,14-17,19-20H2,1-2H3;2*1H

InChI Key

SZLQQANCSUZLNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1CCN(CC1)CC23C(CCCC2O)C4=C(O3)C=CC(=C4)OC)C5=CC=CC=C5.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The dibenzofuranone precursor is synthesized via cyclization of substituted biphenyl derivatives. For the 8-methoxy variant, methoxy substitution is introduced during the initial cyclization step, though explicit details are omitted in available literature.

Mannich Reaction Optimization

  • Catalyst : Polyoxymethylene acts as a formaldehyde source to facilitate the Mannich reaction.
  • Solvent : Absolute ethanol ensures solubility of both the dibenzofuranone and piperazine components.
  • Temperature : Reflux conditions (∼78°C) drive the reaction to completion within 2–5 hours.

Critical observation : Excess polyoxymethylene (added in two batches) improves conversion rates by maintaining a steady release of formaldehyde.

Reduction and Salt Formation

The ketone intermediate is reduced using sodium borohydride under mild conditions to avoid over-reduction. The dihydrochloride salt is formed by passing HCl gas through an acetone solution of the free base, yielding a crystalline product.

Analytical data (representative example):

Parameter Calculated (%) Observed (%)
Carbon (C) 61.48 61.40
Hydrogen (H) 7.64 7.49
Nitrogen (N) 5.31 5.18
Melting point 238.6°C 238–240°C

Challenges and Considerations

  • Regioselectivity : Introducing the 8-methoxy group requires precise control during the cyclization step, likely involving ortho-directed lithiation or electrophilic substitution.
  • Purification : Column chromatography or recrystallization is essential to isolate the dihydrochloride salt with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Dibenzofuranol, 1,2,3,4,4a,9b-hexahydro-4a-((4-(2-ethoxy-2-phenylethyl)-1-piperazinyl)methyl)-8-methoxy-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block in Organic Synthesis: The compound serves as a key intermediate in the synthesis of other organic molecules.
  • Reagent in Chemical Reactions: It is utilized in various chemical transformations due to its unique structural features .

2. Biology:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation in drug development .
  • Anticancer Research: The compound has shown promise as an anticancer agent. For instance, derivatives of dibenzofuran have been studied for their ability to inhibit specific kinases associated with cancer cell proliferation .

3. Medicine:

  • Therapeutic Applications: Research indicates potential uses in treating viral infections and other diseases. A method involving dibenzofuran derivatives demonstrated antiviral activity against specific viruses .
  • Drug Development: The compound's interaction with biological targets is being explored to develop new therapeutic agents .

4. Industry:

  • Production of Specialty Chemicals: It is used in the manufacture of various specialty chemicals due to its versatile chemical properties .

Case Study 1: Antiviral Activity

A study investigated the antiviral effects of dibenzofuran derivatives on infected animal models. Results indicated that treatment with these compounds prolonged the survival of infected subjects compared to controls, suggesting their potential as antiviral agents .

Case Study 2: Anticancer Activity

Research focused on dibenzofuran derivatives as inhibitors of Pim kinases demonstrated significant antiproliferative effects on cancer cell lines. The study utilized enzyme assays and cellular models to establish structure-activity relationships that guide further drug design .

Data Tables

Application AreaSpecific UsesObserved Effects
ChemistryOrganic synthesis building blockEnhances reaction pathways
BiologyAntimicrobial and anticancer studiesPotential therapeutic effects
MedicineAntiviral treatmentsProlonged survival in infected models
IndustrySpecialty chemicals productionVersatile applications

Mechanism of Action

The mechanism of action of 4-Dibenzofuranol, 1,2,3,4,4a,9b-hexahydro-4a-((4-(2-ethoxy-2-phenylethyl)-1-piperazinyl)methyl)-8-methoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Biological Activity Reference
Target Compound C₂₇H₃₈Cl₂N₂O₃ ~509.5 4-(2-Ethoxy-2-phenylethyl)piperazinyl, 8-methoxy ~5.0 Potential CNS/receptor modulation (inferred)
CAS 85418-68-4 (Methoxy analogue) C₂₆H₃₆Cl₂N₂O₃ 495.5 4-(2-Methoxy-2-phenylethyl)piperazinyl, 8-methoxy 4.93 Not specified
Diphyllin Derivatives (e.g., 2.4)-1.7 C₂₈H₂₅NO₈ ~479.5 (estimated) Naphthofuranone, piperazinyl N/A Selective antagonists
Dibenzo-1,4-dioxin Derivatives (e.g., 2.4) C₁₄H₇Cl₃N₂O₄ ~369.6 Trichloro-nitro substituents N/A Antioxidant activity
Chromeno-Benzodioxocin Derivatives (e.g., 10B) C₂₈H₂₄O₈ ~488.5 Dihydroxyphenyl, methano-bridged polycycles N/A Structural similarity

Key Comparisons:

Core Structure: The dibenzofuranol core distinguishes it from dibenzo-1,4-dioxins () and chromeno-benzodioxocins (), which feature larger polycyclic systems. These differences influence metabolic stability and electronic properties.

Synthetic Routes :

  • The target compound’s synthesis likely involves HCTU-mediated coupling (similar to ) for piperazine attachment, while dibenzo-dioxins require nitro-group reduction (e.g., hydrazine hydrate in THF) .

Biological Implications :

  • The dihydrochloride salt improves solubility over neutral analogues, critical for bioavailability.
  • Piperazine-containing compounds (e.g., aripiprazole) often target dopamine or serotonin receptors, suggesting CNS applications for the target compound .

Research Findings and Data Gaps

  • Structural Data : The target compound’s stereochemistry remains undefined, complicating activity predictions. Computational modeling (e.g., DFT, as in ) could resolve this .
  • Biological Studies: No direct activity data exists for the target compound. Assays on analogues (e.g., diphyllin derivatives) suggest receptor antagonism, but targeted studies are needed .
  • Synthetic Challenges : Low yields (e.g., 24% in ) highlight the difficulty of synthesizing complex dibenzofuran derivatives, necessitating optimized protocols .

Biological Activity

The compound 4-Dibenzofuranol, a dibenzofuran derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial effects, antitumor activity, and potential applications in wound healing.

Chemical Structure

The compound's structure includes a dibenzofuran core with various functional groups that contribute to its biological activity. The specific arrangement of these groups influences its interaction with biological targets.

Antibacterial Activity

Research indicates that dibenzofuran derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of certain dibenzofuran derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques.

Table 1: Antibacterial Activity of Dibenzofuran Derivatives

CompoundTarget BacteriaMIC (µg/mL)MLC (µg/mL)
Compound AStaphylococcus aureus1632
Compound BEscherichia coli3264
Compound CPseudomonas aeruginosa816

The data suggest that certain derivatives possess a bactericidal effect, as indicated by lower MLC values compared to others like usnic acid .

Antitumor Activity

Dibenzofuran derivatives have also been explored as potential anticancer agents. A recent study identified a lead compound derived from cercosporamide that showed promising inhibitory activity against Pim kinases, which are implicated in various cancers.

Table 2: Antitumor Activity of Dibenzofuran Derivatives

CompoundTarget KinaseIC50 (nM)Cell Line Tested
Compound DPim-150MV4-11 (AML)
Compound ECLK1100Various cancer cell lines

These findings indicate that the compound may serve as a basis for developing new cancer therapies targeting specific kinases .

Wound Healing Properties

The wound healing potential of dibenzofuran derivatives has been investigated through in vitro and in vivo studies. The scratch wound assay on keratinocyte cultures demonstrated that certain compounds promote cell migration and proliferation, essential for effective wound healing.

Case Study: Wound Healing Efficacy

In an animal model, dibenzofuran derivatives were applied to surgical wounds. The results showed improved healing rates compared to controls treated with standard ointments. Histological analysis revealed enhanced tissue regeneration and reduced inflammation in treated groups .

The biological activities of dibenzofuran derivatives can be attributed to several mechanisms:

  • Antibacterial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Antitumor : Inhibition of kinase activity leading to reduced cell proliferation.
  • Wound Healing : Stimulation of growth factor release and enhancement of cellular migration.

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound contains a hexahydro-dibenzofuranol core, a methoxy group at position 8, and a piperazinyl-ethylphenylethyl substituent at position 4a, with dihydrochloride salt formation. The dibenzofuranol moiety contributes to aromatic stacking interactions, while the piperazinyl group enhances solubility in polar solvents due to its basicity and protonation in acidic conditions. The dihydrochloride salt improves crystallinity and stability, critical for handling in experimental settings .

Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

A multi-step synthesis is typically required:

  • Step 1 : Condensation of a hexahydro-dibenzofuranol precursor with a ketone/aldehyde to form the core structure.
  • Step 2 : Functionalization via nucleophilic substitution to introduce the piperazinyl-ethylphenylethyl group.
  • Step 3 : Salt formation using hydrochloric acid. Purification methods include recrystallization (using methanol/water mixtures) or reverse-phase HPLC (C18 columns, methanol/ammonium acetate mobile phase) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C, COSY, HSQC) to confirm regiochemistry and stereochemistry.
  • HPLC-MS (C18 columns, 0.1% formic acid in acetonitrile/water) for purity assessment and molecular weight verification.
  • X-ray crystallography (if single crystals are obtainable) to resolve absolute configuration .

Q. How does the dihydrochloride salt form impact solubility and stability?

The dihydrochloride salt increases aqueous solubility via ionic interactions, making it suitable for in vitro assays. Stability studies (e.g., TGA/DSC) show improved thermal decomposition profiles compared to the free base. Store at -20°C in desiccated conditions to prevent hygroscopic degradation .

Q. What are the primary challenges in scaling up synthesis, and how can they be mitigated?

Key challenges include low yields in piperazinyl alkylation steps and impurities from residual solvents. Optimize reaction conditions (e.g., use phase-transfer catalysts for alkylation) and implement rigorous post-synthesis washes (e.g., ethyl acetate/water partitioning) to remove byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the piperazinyl substituent?

  • Synthesize analogs with modified piperazinyl groups (e.g., replacing ethylphenylethyl with cyclopropylmethyl).
  • Test binding affinity to target receptors (e.g., GPCRs via radioligand assays) and correlate with computational docking models.
  • Assess metabolic stability using liver microsome assays .

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?

  • Validate docking results with mutagenesis studies (e.g., alanine scanning of receptor binding pockets).
  • Perform free-energy perturbation (FEP) calculations to refine binding affinity predictions.
  • Use surface plasmon resonance (SPR) to measure real-time binding kinetics .

Q. How can discrepancies between in vitro potency and in vivo efficacy be systematically investigated?

  • Conduct pharmacokinetic studies (plasma protein binding, CYP450 inhibition assays) to assess bioavailability.
  • Use PET imaging with radiolabeled compound to track tissue distribution.
  • Evaluate metabolite profiles via LC-MS/MS in plasma and urine .

Q. What methodologies are recommended for analyzing stereochemical impurities in the final product?

  • Chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol mobile phase) to separate enantiomers.
  • Vibrational circular dichroism (VCD) to confirm absolute configuration.
  • Compare experimental optical rotation values with literature data for purity thresholds >99% .

Q. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?

  • Use Molinspiration or SwissADME to predict logP and polar surface area (PSA).
  • Perform MD simulations (e.g., GROMACS) to assess membrane permeability.
  • Validate predictions with in situ perfusion assays in rodent models .

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